2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide
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Overview
Description
2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group and a cyclopentyl ring with hydroxyl and hydroxymethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with epichlorohydrin to form 4-chlorophenoxypropanol. This intermediate is then reacted with cyclopentanone in the presence of a base to yield the cyclopentyl derivative. The final step involves the amidation of the cyclopentyl derivative with 2-methylpropanoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
2-(4-Chlorophenoxy)propanoic acid: Another structurally related compound with distinct chemical properties.
Uniqueness
2-(4-Chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide is unique due to its combination of a chlorophenoxy group and a cyclopentyl ring with hydroxyl and hydroxymethyl substituents. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,22-13-5-3-11(17)4-6-13)15(21)18-12-7-10(9-19)14(20)8-12/h3-6,10,12,14,19-20H,7-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUWCHSZXCXRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CC(C(C1)O)CO)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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